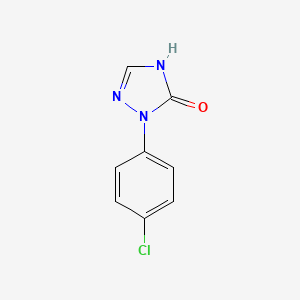

3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-

Description

The compound 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- (hereafter referred to as PRR846) is a triazolone derivative with a 4-chlorophenyl substituent at the 2-position of the heterocyclic ring. Its molecular formula is C₈H₆ClN₃O, with a molecular weight of 195.61 g/mol. PRR846 is synthesized via condensation of 4-chloroaniline with triethyl orthoformate, achieving a high yield of 99% under optimized conditions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIFRQPMGXVSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570998 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121117-98-4 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzohydrazide with formic acid and acetic anhydride, which leads to the formation of the triazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including as an anticancer and anti-inflammatory agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

Triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of PRR846 with key analogs:

Table 1: Structural Comparison of PRR846 and Analogs

Key Observations :

- Alkyl Groups : PRR851’s butan-2-yl group enhances lipophilicity but reduces synthetic yield (80% vs. 99% for PRR846), likely due to steric hindrance .

- Thione vs. Ketone : Replacing the ketone oxygen with sulfur (C=O → C=S) in thione derivatives increases molecular weight and may improve membrane permeability .

- Functionalized Side Chains: Amino and mercapto groups in ’s compound correlate with antimicrobial activity, suggesting enhanced target interaction .

Table 2: Comparative Physicochemical Data

Key Trends :

- Lipophilicity : Alkyl substituents (e.g., PRR851) and thione groups increase LogP, favoring membrane penetration but reducing aqueous solubility.

- Thermal Stability : Thione derivatives and halogenated analogs exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

The compound 3H-1,2,4-triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on available literature.

Biological Activity Overview

The biological activity of 3H-1,2,4-triazol-3-one derivatives has been extensively studied, particularly in relation to their antimicrobial , anticonvulsant , and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to good activity against various pathogens including Staphylococcus aureus and Enterobacter aerogenes . The presence of the chlorophenyl group appears to enhance these antimicrobial effects.

Anticonvulsant Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold possess anticonvulsant properties. A study highlighted the efficacy of triazole derivatives in animal models of epilepsy, where they exhibited significant protection against tonic-clonic seizures . The mechanism is believed to involve the modulation of voltage-gated sodium channels, which are crucial in neuronal excitability.

| Compound | Activity | Model Used |

|---|---|---|

| TP-315 | Anticonvulsant | MES and 6 Hz tests |

| TP-427 | Anticonvulsant | Animal models |

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain triazole compounds inhibit the growth of various cancer cell lines. Notably, compounds similar to 3H-1,2,4-triazol-3-one have been reported to exhibit cytotoxicity against cervical and bladder cancer cell lines .

Case Studies

- Antiepileptic Drug Development : A study focusing on TP-315 (a related triazole derivative) assessed its long-term effects on Albino Swiss mice. The results indicated no nephrotoxic or hepatotoxic effects and showed that it did not inhibit key CYP450 enzymes involved in drug metabolism .

- Antimicrobial Screening : Newly synthesized triazole compounds were screened for antimicrobial activity against a panel of pathogens. The results indicated that modifications in the triazole structure significantly influenced their efficacy against specific bacteria .

The mechanisms underlying the biological activities of 3H-1,2,4-triazol-3-one derivatives include:

- Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.

- Ion Channel Modulation : For anticonvulsant activity, these compounds interact with sodium channels to stabilize neuronal membranes.

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Reflux (Ethanol/AcOH) | 4 h, 78°C | 65–70 | ≥95% | |

| Microwave (DMF) | 30 min, 120°C, 300 W | 80–85 | ≥98% | |

| Hydrazine cyclization | 6 h, RT → 60°C | 50–55 | ≥90% |

Q. Table 2. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C=O) | 1.224 Å | |

| Halogen bond (Cl⋯N) | 3.298 Å | |

| Dihedral angle (Ar-ring) | 12.3° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.